3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1308327-46-9 . It has a molecular weight of 294.73 and its IUPAC name is 3-fluoro-4-(tetrahydro-3-furanylmethoxy)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Novel Synthetic Approaches
A novel one-step synthetic approach involving fluoroalkyl-substituted 1,3-oxathiolanones and benzoxathianones, based on N-acyl and N-sulfonyl imidoyl chlorides, highlights the chemical versatility and potential of sulfonyl chloride derivatives in creating complex heterocyclic structures. This method emphasizes the innovative use of imidoyl carbon atoms as bifunctional electrophiles in heterocyclization processes (Rassukana et al., 2006).
Understanding Noncovalent Interactions
Research on the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs, using X-ray crystallography and Hirshfeld surface analysis, provides insight into the structural and interactional differences between fluorides and chlorides in sulfonyl groups. This study is crucial for understanding the physical and chemical properties of sulfonyl chloride derivatives, influencing their application in various scientific fields (Bellia et al., 2022).
Mechanisms of Hydrolyses
Investigations into the hydrolyses of various acid derivatives, including sulfonyl chlorides, have provided a unified framework for understanding reaction mechanisms ranging from SN1 to SN3 spectrums. This research contributes to a deeper understanding of the chemical behavior and reactivity of sulfonyl chloride derivatives under different conditions (Bentley Tw, 2015).
Catalytic Systems for Friedel-Crafts Acylation
The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalysts for Friedel-Crafts sulfonylation reactions demonstrates the potential of sulfonyl chloride derivatives in facilitating high-yield and efficient synthesis processes. This application underscores the role of sulfonyl chlorides in innovative catalytic systems, enhancing reactivity and selectivity in organic synthesis (Nara et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOTUGCDSIFJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.